2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid
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Overview
Description
2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings This specific compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and a thioacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid typically involves the following steps:
Nitration of Benzo[d]thiazole: The starting material, benzo[d]thiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thioacetic Acid Introduction: The nitrated benzo[d]thiazole is then reacted with thioacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This step involves the nucleophilic substitution of the nitrobenzo[d]thiazole with thioacetic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The nitro group and benzothiazole moiety are known to contribute to biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The biological activity of 2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzothiazole ring can enhance binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)acetic acid: Lacks the nitro group, which may result in different biological activity.
5-Nitrobenzo[d]thiazole: Lacks the thioacetic acid moiety, affecting its solubility and reactivity.
2-(5-Nitrobenzo[d]thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of thioacetic acid, leading to different chemical properties.
Uniqueness
2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid is unique due to the combination of the nitro group and thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-3-5(11(14)15)1-2-7(6)17-9/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIZCQGNRSIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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